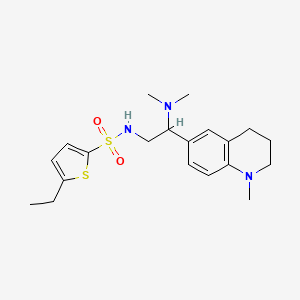

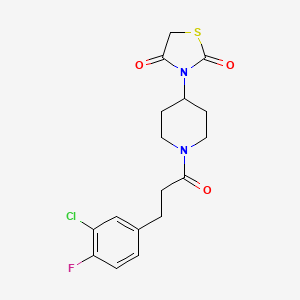

![molecular formula C23H17N3O2S B2521418 N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide CAS No. 893989-86-1](/img/structure/B2521418.png)

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the acetylation of amine functions and subsequent co-crystallization with other components, as seen in the reaction of naphthalene-2,3-diol with 4-aminoantipyrine in the presence of acetic acid . This suggests that the synthesis of N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide might also involve similar acetylation steps and careful selection of reaction conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of related compounds shows interactions such as hydrogen bonding, which is crucial for the stability of the co-crystals formed . These interactions include O–H∙∙∙O=C and N–H∙∙∙O bonds, which could also be relevant in the molecular structure of N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide, potentially affecting its biological activity and solubility.

Chemical Reactions Analysis

While the specific chemical reactions of N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide are not detailed in the provided papers, the described compounds exhibit reactivity that is characteristic of their functional groups. For instance, the hydroxamic acid-based inhibitor contains a metal-chelating hydroxamate group, which is a potent inhibitor of aminopeptidase N . This suggests that the compound may also exhibit specific reactivity due to its functional groups, potentially as an enzyme inhibitor.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, the hydroxamic acid-based inhibitor shows potent inhibition of aminopeptidase N and anti-angiogenic activity, indicating that it has significant biological properties at low micromolar concentrations . Similarly, the acetamide derivative forms stable hydrogen-bonded networks, which could imply that N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide may have distinct physical properties such as solubility and stability based on its molecular interactions.

Scientific Research Applications

Synthesis and Biological Evaluation

The compound has been involved in various synthesis and biological evaluation studies. For example, Thabet et al. (2011) synthesized a series of compounds including imidazo[2,1-b]thiazole derivatives, which were then screened for analgesic and anti-inflammatory properties (Thabet et al., 2011).

Anticancer Properties

Ding et al. (2012) designed and synthesized a series of compounds with imidazo[2,1-b]thiazole scaffolds, showing cytotoxic activity against human cancer cell lines, including HepG2 and MDA-MB-231 (Ding et al., 2012). Another study by Deng et al. (2019) synthesized benzo[4,5]imidazo[2,1-b]thiazole derivatives, demonstrating significant antitumor activity against specific human cancer cell lines (Deng et al., 2019).

Antibacterial and Antifungal Activities

Compounds with similar chemical structures, as discussed by Ramalingam et al. (2019), were synthesized and found to have significant antibacterial activity (Ramalingam et al., 2019).

Anti-Parkinson’s Activity

Gomathy et al. (2012) synthesized acetamide derivatives and studied their anti-Parkinson's activity, demonstrating potential in this area (Gomathy et al., 2012).

Protective Activities Against DNA Damage

Abdel-Wahab et al. (2009) tested new compounds for their protective activity against DNA damage induced by the bleomycin-iron complex. Among them, compounds related to the chemical structure showed significant protective effects (Abdel-Wahab et al., 2009).

properties

IUPAC Name |

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-naphthalen-2-yloxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O2S/c27-22(15-28-20-10-7-16-3-1-2-4-18(16)13-20)24-19-8-5-17(6-9-19)21-14-26-11-12-29-23(26)25-21/h1-14H,15H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYNBAWVCWEZCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC=C(C=C3)C4=CN5C=CSC5=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2521336.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2521339.png)

![3-Ethyl-1-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2521340.png)

![4-(2-chlorophenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one](/img/structure/B2521349.png)

![1-[2-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione](/img/structure/B2521352.png)